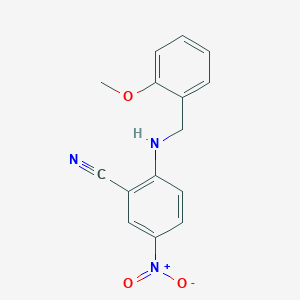

((2-甲氧基苄基)氨基)-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, can be achieved through several methods. One notable approach involves the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to the formation of 2-aminobenzonitriles in good to excellent yields. This method is highlighted for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has been elucidated using techniques such as X-ray crystallography. These studies reveal the solid-state structure and provide insights into the geometric parameters, intramolecular condensation, and the nature of hydrogen bonding and π-π stacking interactions within the molecules (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-aminobenzonitriles involves their ability to undergo various chemical transformations, including condensation reactions to synthesize novel heterocyclic compounds. For instance, reactions with isobutyric aldehyde and o-aminonitriles in concentrated H2SO4 have been used to prepare new pyrrolo[3,2-l]acridinone derivatives, showcasing the versatility of 2-aminobenzonitriles in synthetic chemistry (Rozhkova et al., 2017).

Physical Properties Analysis

The physical properties of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like crystallography and spectroscopy. For example, the crystal and molecular structure of similar compounds have been reported, providing valuable information on their physical characteristics (Ebert et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-aminobenzonitriles, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their chemistry. Studies have focused on their role as intermediates in the synthesis of other complex molecules and their potential as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (Verma et al., 2015).

科学研究应用

Synthesis of Gefitinib

合成Gefitinib,一种著名的抗癌药物,使用了化合物4-甲氧基-5-(3-吗啉基丙氧基)-2-硝基苯甲腈。该过程涉及将该化合物转化为苯甲酰胺和苯甲腈衍生物的混合物,然后进行转化以产生Gefitinib (Jin, Chen, Zou, Shi, & Ren, 2005)。

Synthesis of Pyrroloacridinone and Naphthyridinone Derivatives

该化合物参与了新吡咯并[3,2-l]吖啶酮衍生物和苯并[b]吡咯并[3,2-c][1,8]萘吖啶酮的合成。这些反应在浓硫酸介质中进行,展示了该化合物在创建复杂杂环结构中的作用 (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017)。

Hydrogenation Studies

研究探讨了类似2-[(2-甲氧基苯基)氨基]-5-硝基苯甲腈的硝基苯甲腈的氢化,揭示了硝基团的位置对氢化过程的影响显著。这种理解对化学转化和根据硝基团位置生产初级胺或苯甲酰胺至关重要 (Koprivova & Červený, 2008)。

Electrosynthesis of Dibenzonaphthyridine Derivatives

该化合物用于二苯基萘吖啶衍生物的电合成。这个过程涉及间接电化学程序,展示了该化合物在先进合成方法中的实用性 (Jan, Dupas, Floner, & Moinet, 2002)。

Synthesis of Pyrimidine and Fused Pyrimidine Derivatives

该化合物是合成新型嘧啶衍生物的前体。这个过程涉及与不同亲电试剂的处理,突出了其在合成具有潜在生物活性化合物中的作用 (Mahmoud, El-ziaty, Ismail, & Shiba, 2011)。

属性

IUPAC Name |

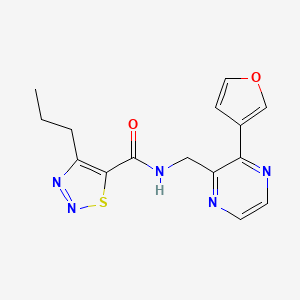

2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVBLGJWZONFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)